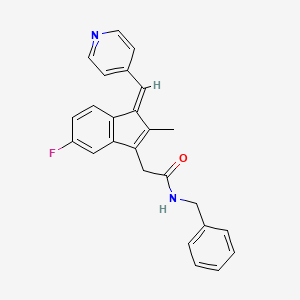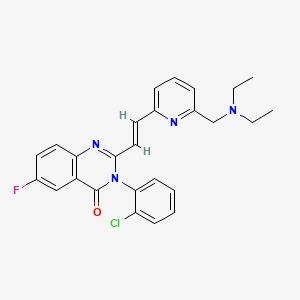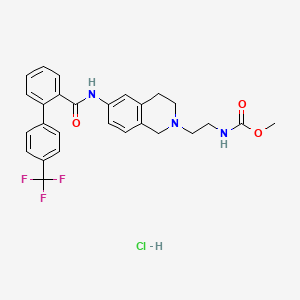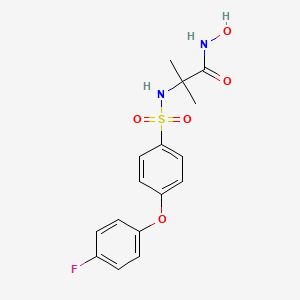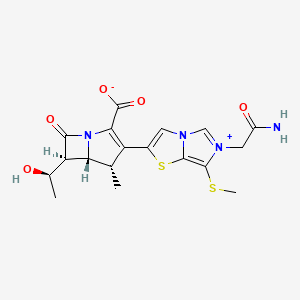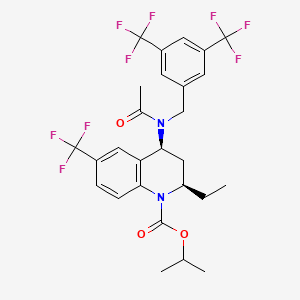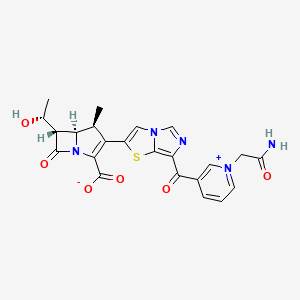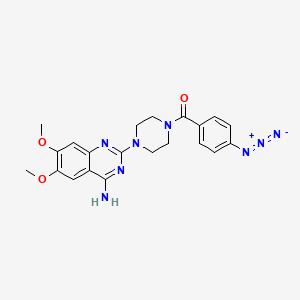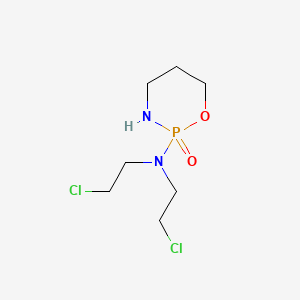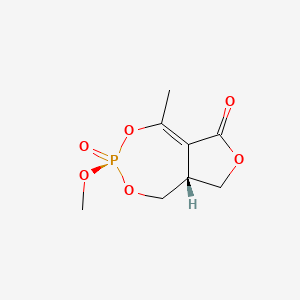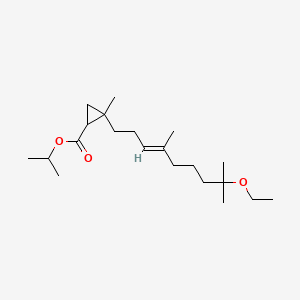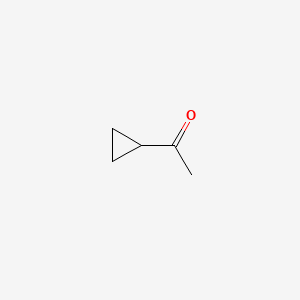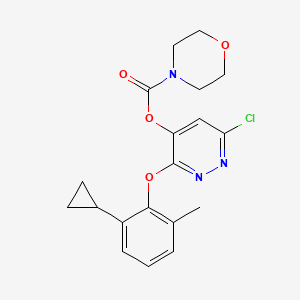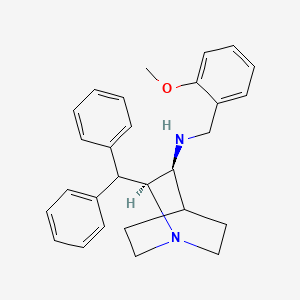
CP-96345
描述
- CP-96345 是一种特异性、高效且口服有效的非肽类速激肽和 P 物质受体抑制剂 .
- 它可以阻止 P 物质和神经激肽 A 引起的血压下降。
- This compound 通常用于研究神经源性炎症。
科学研究应用
- CP-96345 在多个领域都有应用:
化学: 作为研究神经激肽受体和速激肽的工具。
生物学: 研究神经源性炎症通路。
工业: this compound 的工业应用有限,因为它主要用于研究。
作用机制
- CP-96345 可能通过拮抗神经激肽受体(特别是 NK1 亚型)发挥作用。
- 参与其作用的分子靶点和途径需要进一步研究。
生化分析
Biochemical Properties
CP-96345 interacts with the NK1 receptor, a primary receptor for substance P . This interaction inhibits the effects of substance P, such as inducing salivation in rats . The compound does not inhibit other receptors like NK2, NK3, or numerous other receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits HIV-1 replication in human mononuclear phagocytes . It does this by down-regulating CCR5 expression in monocyte-derived macrophages (MDM) at both protein and mRNA levels . This suggests that the interaction between substance P and the neurokinin-1 receptor plays an important role in the regulation of CCR5 expression in MDM, affecting the R5 HIV strain infection of MDM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic effect on the NK1 receptor . By binding to this receptor, this compound prevents substance P from exerting its effects
Temporal Effects in Laboratory Settings
One study showed that the acute administration of this compound produced a significant decrease in the number of spontaneously active dopamine cells in the substantia nigra pars compacta (SNC) and the ventral tegmental area (VTA) of rats
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, at a dose as high as 2 nmol, this compound had no effect on responses induced by a single injection of 22.5 pmol of substance P. In contrast, behaviors induced by N-methyl-D-aspartate (NMDA) were inhibited by this compound in a dose-related fashion beginning at a dose as low as 0.02 nmol .
准备方法
- 不幸的是,文献中没有 readily available 的关于 CP-96345 的具体合成路线和反应条件。
- 需要注意的是,this compound 是一种非肽类化合物,与传统的基于肽类的抑制剂不同。
化学反应分析
- CP-96345 可能发生多种反应,包括氧化、还原和取代。
- 这些反应的常用试剂和条件没有明确记录。
- 这些反应形成的主要产物尚未明确。
相似化合物的比较
- CP-96345 是一种非肽类 NK1 受体拮抗剂,与众不同。
- 类似的化合物包括基于肽类的 NK1 拮抗剂,但 this compound 的独特之处在于其非肽类性质。
属性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNYLINBEZROPL-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927796 | |
| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132746-60-2 | |
| Record name | (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132746-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP 96345 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-96345 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132746-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-96345 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W22ILA2I52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CP-96,345?
A1: CP-96,345 primarily targets the neurokinin-1 (NK-1) receptor, also known as the substance P receptor. []
Q2: How does CP-96,345 interact with the NK-1 receptor?
A2: CP-96,345 acts as a competitive antagonist at the NK-1 receptor. It binds to the receptor and blocks the binding of substance P, the endogenous agonist, thereby preventing receptor activation. [, , ]
Q3: What are the downstream effects of CP-96,345 binding to the NK-1 receptor?
A3: By blocking NK-1 receptor activation, CP-96,345 inhibits the cellular responses normally elicited by substance P. These responses include:
- Inhibition of Substance P-induced salivation in rats [, ].
- Reduction in plasma extravasation in various tissues, including the trachea, pancreas, and urinary bladder [, , , , , , ].
- Attenuation of bronchoconstriction in models of asthma and hyperpnea [, , , ].
- Modulation of acetylcholine release in rabbit airways [].
- Reduction of inflammation in models of acute pancreatitis [, ].
Q4: What is the molecular formula and weight of CP-96,345?
A4: The molecular formula of CP-96,345 is C29H32N2O, and its molecular weight is 424.58 g/mol. []
Q5: What is known about the structure-activity relationship (SAR) of CP-96,345?
A5: Research suggests that the binding affinity and selectivity of CP-96,345 are influenced by specific structural features:
- The (2S,3S)-stereoisomer (CP-96,345) is significantly more potent than the (2R,3R)-enantiomer (CP-96,344), highlighting the importance of stereochemistry for its activity. [, , ]
- Specific residues in the NK-1 receptor, such as Gln165, His197, and His265, are crucial for the binding of CP-96,345 and its analogs. Substituting these residues with alanine significantly affects the binding affinity of various analogs. []
- Modifications in the substituted benzyl moiety of CP-96,345 can impact its interaction with the receptor, particularly with residue His265. []
- Studies on chimeric NK-1 receptors revealed that the transmembrane segment VI and the amino-terminal half of transmembrane segment VII, along with the connecting extracellular loop 3, play a crucial role in the binding of CP-96,345. []
Q6: Does CP-96,345 exhibit species selectivity?
A6: Yes, CP-96,345 demonstrates species selectivity, exhibiting a higher affinity for the human NK-1 receptor compared to the rat NK-1 receptor. This selectivity is attributed to specific divergent residues between the two species' receptors. [, ]
Q7: Which residues contribute to the species selectivity of CP-96,345?
A7: The residues Ser290 in transmembrane domain VII and Leu116 in transmembrane domain III play a crucial role in the species selectivity of CP-96,345. Replacing these residues in the rat NK-1 receptor with the corresponding human residues increases the affinity of CP-96,345 to levels comparable to the human receptor. []
Q8: What are the potential therapeutic applications of CP-96,345?
A8: Given its ability to block NK-1 receptor activation, CP-96,345 has been investigated as a potential therapeutic agent for various conditions, including:
- Pain Management: CP-96,345 has shown efficacy in reducing pain in animal models, suggesting its potential as an analgesic. [, , ]
- Inflammatory Diseases: Its ability to attenuate plasma extravasation and reduce inflammation in various models highlights its potential for treating inflammatory conditions like asthma, rheumatoid arthritis, and pancreatitis. [, , , , , , ]
- Cardiovascular Regulation: Studies indicate that CP-96,345 can influence blood pressure by modulating cardiac output and peripheral resistance, suggesting a potential role in cardiovascular regulation, particularly in hypertension. []
Q9: What is the role of CP-96,345 in investigating the role of substance P in various physiological and pathological processes?
A9: CP-96,345 serves as a valuable pharmacological tool for investigating the role of substance P in:
- Nociception: By blocking NK-1 receptors, CP-96,345 helps delineate the contribution of substance P to pain perception and transmission. [, , , ]
- Inflammation: CP-96,345 aids in unraveling the involvement of substance P in inflammatory responses, particularly neurogenic inflammation. [, , , , , ]
- Cardiovascular Regulation: CP-96,345 helps elucidate the role of substance P in regulating blood pressure and cardiac function. []
- Gastrointestinal Function: Studies using CP-96,345 contribute to understanding the involvement of substance P in regulating intestinal motility and secretion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
